molecular formula C20H23N3O2 B2455298 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea CAS No. 922940-07-6

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2455298
CAS No.: 922940-07-6
M. Wt: 337.423
InChI Key: IRHGLVHUMBRIMW-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative designed for advanced pharmaceutical and antimicrobial research. The compound features a 1-ethyl-1H-indole moiety, a privileged scaffold in medicinal chemistry known to confer a wide range of biological activities. Indole derivatives are extensively documented to exhibit antiviral, anticancer, anti-inflammatory, and potent antimicrobial properties, making them a cornerstone in drug discovery efforts . The urea functional group is a key pharmacophore present in numerous therapeutic agents and bioactive molecules, known for its ability to participate in crucial hydrogen-bonding interactions with biological targets . Recent studies highlight that structurally related urea derivatives demonstrate significant and selective growth inhibition against challenging bacterial pathogens such as Acinetobacter baumannii , underscoring the potential of this chemical class in addressing multi-drug resistant infections . This reagent is presented as a high-purity chemical tool to facilitate your investigative work. It is intended for use in areas including but not limited to: synthetic chemistry as a building block, in vitro antimicrobial susceptibility assays, enzymatic inhibition studies, and structure-activity relationship (SAR) profiling to guide the optimization of novel therapeutic candidates. Researchers can leverage this compound to explore the synergistic biological effects of combining an indole nucleus with a urea linkage. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the relevant safety data sheet and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-23-14-18(17-6-4-5-7-19(17)23)22-20(24)21-13-12-15-8-10-16(25-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHGLVHUMBRIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has garnered attention in scientific research due to its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea is C20H23N3O2C_{20}H_{23}N_{3}O_{2}, with a molecular weight of approximately 337.423 g/mol. The structure includes an indole ring and a methoxyphenethyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H23N3O2
Molecular Weight337.423 g/mol
CAS Number922940-07-6

The biological activity of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of various enzymes, thereby preventing substrate binding and catalytic activity.
  • Receptor Modulation : It may also interact with receptor sites, influencing signal transduction pathways that are crucial in cellular responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study:
In a study involving human cancer cell lines, treatment with 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Research Findings:
In vitro assays revealed that 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in managing conditions characterized by chronic inflammation.

Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

The anticancer potential of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea has been explored through various studies:

  • Study on Cancer Cell Lines : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as A431 human epidermoid carcinoma cells. The compound exhibited an IC50 value comparable to standard chemotherapeutic agents, indicating its potential as a therapeutic agent.
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways related to cell growth and survival. The indole ring is known for its ability to interact with various enzymes and receptors, potentially leading to the inhibition of cancer cell proliferation.

Case Studies

Study Findings
Antimicrobial Efficacy Demonstrated over 55% biofilm inhibition against Staphylococcus aureus strains.
Anticancer Efficacy Showed significant cytotoxic effects against multiple cancer cell lines, with percentage growth inhibitions reaching up to 89.61% in specific assays .

Q & A

Q. What advanced separation techniques purify complex reaction mixtures?

  • Methodological Answer :
  • Preparative HPLC : Isolate isomers using chiral columns (e.g., amylose-based).
  • Countercurrent chromatography (CCC) : Separate polar by-products without irreversible adsorption .
  • Crystallization screening : Optimize solvent/antisolvent ratios for high-purity crystals, as in ’s azetidinone derivatives .

Data Contradiction Analysis

  • Example : Conflicting NMR assignments for methoxy vs. ethyl groups.
    • Resolution : Use DEPT-135 NMR to distinguish CH₃ (methoxy) from CH₂ (ethyl) signals. Cross-reference with IR (C-O vs. C-N stretches) and HRMS for molecular formula validation .

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